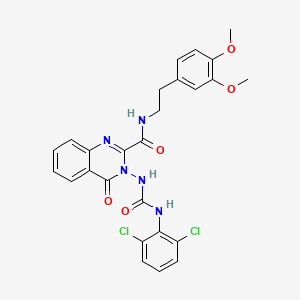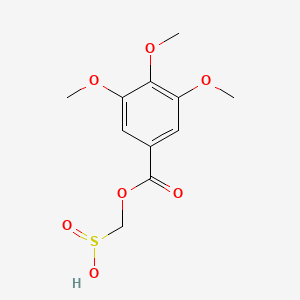
((3,4,5-Trimethoxybenzoyl)oxy)methanesulfinicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((3,4,5-Trimethoxybenzoyl)oxy)methanesulfinicacid is a chemical compound with the molecular formula C11H14O7S It is known for its unique structural features, which include a trimethoxybenzoyl group attached to a methanesulfinic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((3,4,5-Trimethoxybenzoyl)oxy)methanesulfinicacid typically involves the reaction of 3,4,5-trimethoxybenzoic acid with methanesulfinic acid under specific conditions. One common method includes the use of a dehydrating agent to facilitate the esterification process. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained at around 0-5°C to control the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
((3,4,5-Trimethoxybenzoyl)oxy)methanesulfinicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or thiol group.
Substitution: The methoxy groups on the benzoyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and substituted benzoyl derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, ((3,4,5-Trimethoxybenzoyl)oxy)methanesulfinicacid is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and can be used in the development of new synthetic methodologies .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions .
Medicine
Its unique structure allows it to be modified into derivatives with potential therapeutic properties .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the manufacture of polymers, coatings, and adhesives .
Mécanisme D'action
The mechanism of action of ((3,4,5-Trimethoxybenzoyl)oxy)methanesulfinicacid involves its interaction with specific molecular targets. The trimethoxybenzoyl group can interact with aromatic residues in proteins, while the sulfinic acid moiety can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Reserpine: A compound with a similar trimethoxybenzoyl group, used in medicine for its antihypertensive properties.
3,4,5-Trimethoxybenzoyl chloride: A related compound used in organic synthesis.
Uniqueness
((3,4,5-Trimethoxybenzoyl)oxy)methanesulfinicacid is unique due to its combination of a trimethoxybenzoyl group and a sulfinic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications .
Propriétés
Formule moléculaire |
C11H14O7S |
|---|---|
Poids moléculaire |
290.29 g/mol |
Nom IUPAC |
(3,4,5-trimethoxybenzoyl)oxymethanesulfinic acid |
InChI |
InChI=1S/C11H14O7S/c1-15-8-4-7(11(12)18-6-19(13)14)5-9(16-2)10(8)17-3/h4-5H,6H2,1-3H3,(H,13,14) |
Clé InChI |
BKTOEIQRPKYECU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)OCS(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


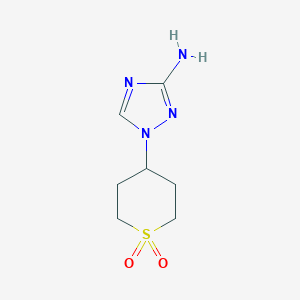
![[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;hydrochloride](/img/structure/B13060744.png)

![tert-butylN-[(3S,4S)-4-phenylpiperidin-3-yl]carbamate](/img/structure/B13060757.png)
![tert-Butyl2-amino-1-methyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13060762.png)
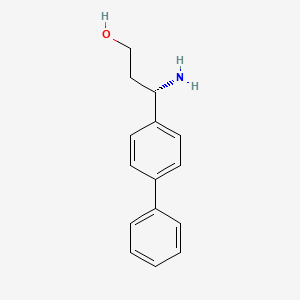
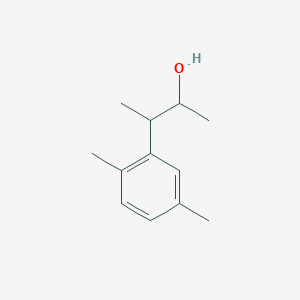
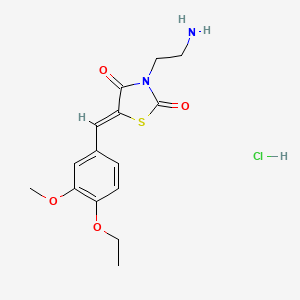
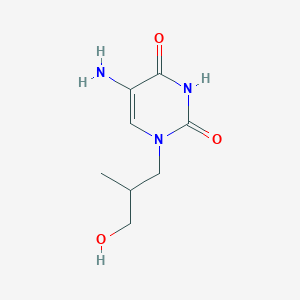
![5-[(azetidin-3-yloxy)methyl]-4-bromo-1,3-dimethyl-1H-pyrazole](/img/structure/B13060784.png)
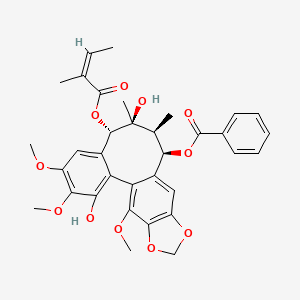
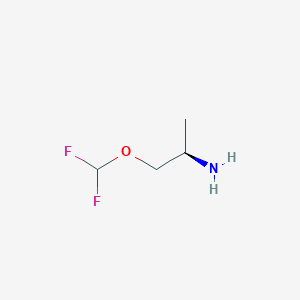
![3-[(4-Bromophenyl)methoxy]-4-iodooxolane](/img/structure/B13060800.png)
